N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)pyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)pyrazine-2-carboxamide” is a compound that contains a thiazolidin-2,4-dione (TZD) moiety . The TZD moiety is a heterocyclic compound containing nitrogen and sulfur, and it plays a central role in the biological functioning of several essential molecules . The availability of substitutions at the third and fifth positions of the TZD scaffold makes it a highly utilized and versatile moiety that exhibits a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of “N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)pyrazine-2-carboxamide” includes a thiazolidin-2,4-dione (TZD) moiety, which is a five-membered saturated thiazolidine ring with sulfur at 1 and nitrogen at 3, along with two carbonyl functional groups at the 2 and 4 positions .Scientific Research Applications
- Compound Activity : Research has shown that N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)pyrazine-2-carboxamide possesses significant antioxidant activity. Specifically, a derivative of this compound, 2-(2,4-dioxothiazolidin-5-ylidene)-N-(5-mercapto-[1,3,4]thiadiazol-2-yl)acetamide , exhibited a radical scavenging ability of 88.9%, comparable to that of ascorbic acid (92.7%). Its experimentally calculated IC50 value (43.1 μM) was lower than that of ascorbic acid (50.5 μM) .
- Biological Activities : 4-Thiazolidinone derivatives exhibit diverse biological activities, including anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory effects .
- Role of Thiazolidinediones (TZDs) : Thiazolidinediones, including this compound, act as insulin sensitizers. They regulate gene transcription related to glucose and lipid metabolism by binding to peroxisome proliferator-activated receptor-γ (PPAR-γ) .
- Synthesized Molecules : While most compounds tested had negligible activity against certain bacteria, some acid derivatives of this compound showed promising antimicrobial effects .
- Potential Applications : Researchers explore modifications of this core structure to develop novel drug candidates with improved properties .
- Relevance : The synthesized molecules based on this compound were evaluated for compliance with Lipinski’s rule of five, which predicts drug-like properties. This assessment ensures that potential drug candidates have favorable pharmacokinetic profiles .
Antioxidant Activity
Medicinal Chemistry
Type 2 Diabetes Management
Antimicrobial Properties
Drug Design and Optimization
Lipinski Rule of Five Compliance
Mechanism of Action
The TZD analogues, which include “N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)pyrazine-2-carboxamide”, exhibit their hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation, their antimicrobial action by inhibiting cytoplasmic Mur ligases, and their antioxidant action by scavenging reactive oxygen species (ROS) .
properties
IUPAC Name |
N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S/c19-12-8-22-14(21)18(12)11-4-2-1-3-9(11)17-13(20)10-7-15-5-6-16-10/h5-7,9,11H,1-4,8H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPMMLZOGIPZTFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC(=O)C2=NC=CN=C2)N3C(=O)CSC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)pyrazine-2-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.